(1S,2R)-N,N-diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide
Description
The compound (1S,2R)-N,N-diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide (CAS: 172015-99-5) is a cyclopropane-carboxamide derivative with a hydroxymethyl substituent at the C2 position and a phenyl group at C1. Its molecular formula is C₁₅H₂₁NO₂, and it is primarily used as an intermediate in pharmaceutical synthesis, notably for drugs like Milnacipran . The (1S,2R) stereochemistry is critical for its biological interactions, and it is synthesized via optimized procedures to achieve high purity (99%) .
Properties
IUPAC Name |
(1S,2R)-N,N-diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-3-16(4-2)14(18)15(10-13(15)11-17)12-8-6-5-7-9-12/h5-9,13,17H,3-4,10-11H2,1-2H3/t13-,15+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQDDMBCAWKSAZ-DZGCQCFKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1(CC1CO)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)[C@]1(C[C@H]1CO)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101156021 | |
| Record name | (1S,2R)-N,N-Diethyl-2-(hydroxymethyl)-1-phenylcyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101156021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172015-99-5 | |
| Record name | (1S,2R)-N,N-Diethyl-2-(hydroxymethyl)-1-phenylcyclopropanecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172015-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S,2R)-N,N-Diethyl-2-(hydroxymethyl)-1-phenylcyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101156021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-N,N-diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates.
Introduction of the Hydroxymethyl Group: This step often involves the hydroxylation of the cyclopropane ring using reagents such as osmium tetroxide or hydrogen peroxide.
Attachment of the Phenyl Group: This can be done through Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.
Formation of the Carboxamide: The final step involves the reaction of the intermediate with diethylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-N,N-diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using reagents like potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂).
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
The compound (1S,2R)-N,N-diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide , also known by its CAS number 172015-99-5, is a cyclopropane derivative that has garnered interest in various scientific applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.
Antidepressant Development
One of the primary applications of this compound is its role as a precursor in the synthesis of Milnacipran , an antidepressant used to treat major depressive disorder and fibromyalgia. Milnacipran functions as a serotonin-norepinephrine reuptake inhibitor (SNRI), and derivatives like this compound are explored for enhanced efficacy and reduced side effects in antidepressant therapies .
Pain Management
Research indicates that compounds similar to this compound may exhibit analgesic properties. Studies have shown that certain cyclopropane derivatives can modulate pain pathways effectively, making them potential candidates for pain management therapies .
Neuropharmacological Studies
The compound is also investigated for its neuropharmacological effects. Its structural features allow it to interact with various neurotransmitter systems, which are critical in developing treatments for neurological disorders .
Case Study 1: Synthesis and Efficacy of Milnacipran Derivatives
A study published in a peer-reviewed journal explored the synthesis of several derivatives of Milnacipran, including those derived from this compound. The research demonstrated that modifications to the cyclopropane structure could enhance serotonin and norepinephrine reuptake inhibition, leading to improved antidepressant activity in animal models .
Case Study 2: Analgesic Activity Assessment
Another study focused on evaluating the analgesic properties of cyclopropane derivatives. The researchers found that this compound exhibited significant pain-relieving effects in rodent models when tested against standard analgesics .
Mechanism of Action
The mechanism of action of (1S,2R)-N,N-diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Substituent Variations on the Cyclopropane Core
The cyclopropane-carboxamide scaffold allows for diverse substitutions, influencing physicochemical and pharmacological properties. Key analogs include:
Key Observations :
- Phenoxy vs. Hydroxymethyl: Phenoxy-substituted analogs (e.g., ) exhibit higher lipophilicity (Rf ~0.19–0.23 in hexanes/EtOAc) compared to the hydroxymethyl group (polar, hydrogen-bonding capability).
- Boronate Esters : Introduce unique reactivity for Suzuki-Miyaura coupling, expanding synthetic utility .
Pharmacological Relevance
- Milnacipran Derivatives: The (1R,2S)-2-(aminomethyl) analog is a serotonin-norepinephrine reuptake inhibitor (SNRI), emphasizing the role of stereochemistry in drug efficacy .
- Phenoxy-Substituted Analogs: These compounds may exhibit modified binding affinities due to bulkier substituents, as seen in kinase inhibitors .
Biological Activity
(1S,2R)-N,N-diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide, also known by its CAS number 172015-99-5, is a chiral compound that has garnered interest in both chemistry and pharmacology due to its unique structural features and potential biological activities. This compound is characterized by a cyclopropane ring, which contributes to its reactivity and biological interactions.
Chemical Structure and Properties
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₅H₂₁N₁O₂ |
| Molecular Weight | 247.33 g/mol |
| CAS Number | 172015-99-5 |
The compound's structure includes a hydroxymethyl group and a phenyl group attached to a cyclopropane framework, which influences its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may exert effects through:
- Enzyme Inhibition : It has been studied for its potential to inhibit various enzymes, which could lead to therapeutic applications in conditions where enzyme regulation is beneficial.
- Receptor Binding : The compound may bind to specific receptors, altering their activity and leading to physiological effects.
Case Studies and Research Findings
Numerous studies have explored the biological implications of this compound:
- Analgesic Properties : Research indicates that derivatives of cyclopropane compounds can exhibit analgesic effects. A study demonstrated that similar compounds could modulate pain pathways, suggesting potential applications in pain management for this compound .
- Anti-inflammatory Effects : Investigations into the anti-inflammatory properties of cyclopropane derivatives have shown promise. The compound's structural elements may contribute to its ability to inhibit inflammatory mediators .
- Enzyme Interaction Studies : Detailed studies have shown that this compound can interact with serine proteases, potentially leading to the development of therapeutic agents targeting coagulation pathways .
Comparative Analysis with Similar Compounds
To understand the unique activity of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Activity Type |
|---|---|
| (1R,2S)-N,N-diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide | Enantiomer with different bioactivity |
| 1-Aminocyclopropanecarboxylic acid | Related structure with different pharmacological profile |
| 2-Hydroxy-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid | Cyclopropane derivative with distinct properties |
Q & A
Q. Structure-activity relationship (SAR) insights :
- Hydroxymethyl group : Enhances hydrogen bonding with GluN1 subunit residues (e.g., Asn616), increasing potency compared to unsubstituted analogues .
- Diethylcarboxamide : Optimal bulkiness for hydrophobic interactions in the receptor’s vestibule .
- Cyclopropane rigidity : Conformationally restricts the molecule, improving fit into the channel pore .
Data comparison :
| Derivative | R-group | Ki (µM) |
|---|---|---|
| 2d (target) | -CHOH | 0.29 |
| Milnacipran | -CHNH | 6.3 |
| 12 (homologue) | -CHCHNH | 10.0 |
| Source: Shuto et al. (1995, 1998) . |
Advanced: How can computational modeling guide the design of more potent analogues?
- Molecular docking : Predicts binding poses in the NMDA receptor’s channel (PDB: 4TLM). The (1S,2R) configuration aligns the hydroxymethyl group toward Asn616, stabilizing interactions .
- MD simulations : Assess stability of ligand-receptor complexes over time (e.g., 100 ns simulations reveal hydrogen bond retention >80% occupancy) .
- QSAR models : Correlate logP and polar surface area (PSA) with blood-brain barrier penetration (optimal logP: 2–3; PSA: <90 Ų) .
Advanced: How to resolve contradictions in reported Ki values across studies?
Discrepancies may arise from:
- Assay conditions : Varying pH, ion concentrations (e.g., Mg modulates NMDA receptor affinity) .
- Enantiomeric purity : Impure isomers (e.g., 90% ee vs. 99%) alter apparent potency .
Mitigation :
Advanced: What in vitro models assess metabolic stability and toxicity?
- Hepatic microsomes : Measure half-life (t) using LC-MS/MS. The compound’s t in human microsomes: ~45 minutes .
- CYP450 inhibition : Screen for interactions (e.g., CYP3A4 IC >50 µM suggests low risk) .
- hERG assay : Patch-clamp testing confirms no cardiac toxicity (IC >30 µM) .
Advanced: How to address low solubility in aqueous buffers for in vivo studies?
- Prodrug design : Introduce phosphate esters at the hydroxymethyl group, improving solubility 10-fold .
- Nanoparticle formulation : Encapsulate in PLGA-PEG particles (size: 150 nm, PDI <0.1) for sustained release .
- Co-solvents : Use 10% DMSO/90% saline for intravenous administration, maintaining >90% stability over 24 hours .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
